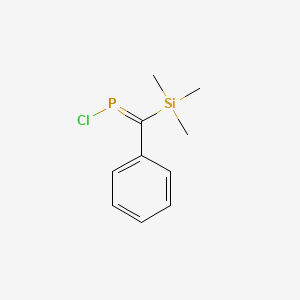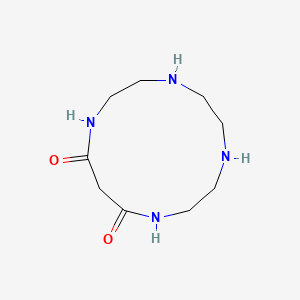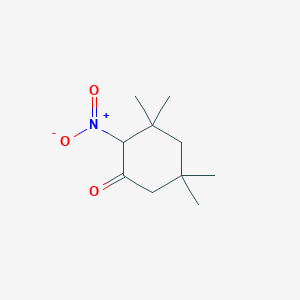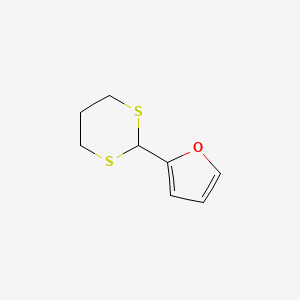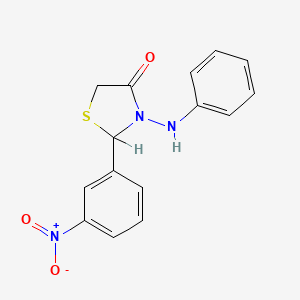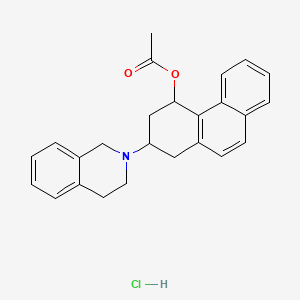
4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride is a complex organic compound It is characterized by the presence of phenanthrene and isoquinoline moieties, which are fused together with additional functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of phenanthrene and isoquinoline derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenanthrene and isoquinoline rings can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Functional groups on the phenanthrene and isoquinoline rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound and its derivatives may be investigated for their potential therapeutic effects. Research may focus on their ability to interact with specific biological targets and pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
Phenanthrene derivatives: Compounds with similar phenanthrene structures.
Isoquinoline derivatives: Compounds with similar isoquinoline structures.
Uniqueness
The uniqueness of 4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride lies in its combined phenanthrene and isoquinoline structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
74051-01-7 |
|---|---|
分子式 |
C25H26ClNO2 |
分子量 |
407.9 g/mol |
IUPAC名 |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,3,4-tetrahydrophenanthren-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C25H25NO2.ClH/c1-17(27)28-24-15-22(26-13-12-18-6-2-3-8-21(18)16-26)14-20-11-10-19-7-4-5-9-23(19)25(20)24;/h2-11,22,24H,12-16H2,1H3;1H |
InChIキー |
ZECATOFBDPTXEE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC(CC2=C1C3=CC=CC=C3C=C2)N4CCC5=CC=CC=C5C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


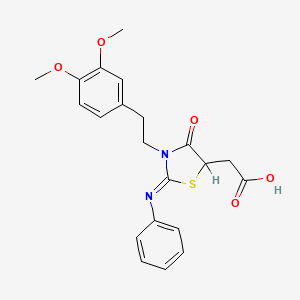
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
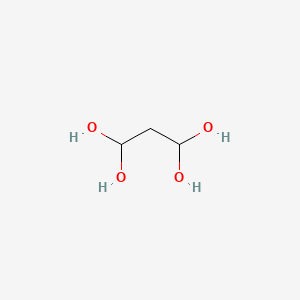
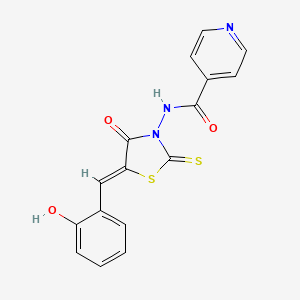
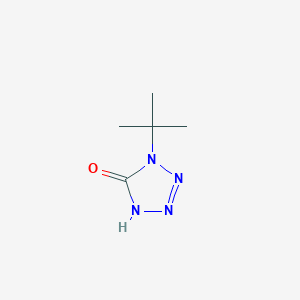
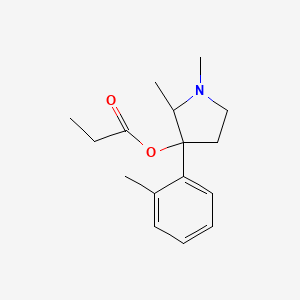
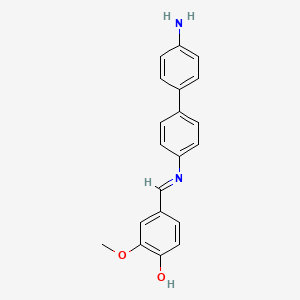
![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
